1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-3-(2,3,4-trimethoxyphenyl)-
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Overview
Description
1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-3-(2,3,4-trimethoxyphenyl)- is a complex organic compound characterized by its unique structure, which includes a diazepine ring fused with benzene rings and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-3-(2,3,4-trimethoxyphenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core diazepine structure, followed by the introduction of the trimethoxyphenyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-3-(2,3,4-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated analogs.
Scientific Research Applications
1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-3-(2,3,4-trimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-3-(2,3,4-trimethoxyphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness
1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,4a,5,11a-hexahydro-3-(2,3,4-trimethoxyphenyl)- is unique due to its specific structural features and the presence of the trimethoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
CAS No. |
1428139-22-3 |
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Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
9-(2,3,4-trimethoxyphenyl)-6a,8,9,10,10a,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C22H24N2O4/c1-26-20-9-8-14(21(27-2)22(20)28-3)13-10-18-15(19(25)11-13)12-23-16-6-4-5-7-17(16)24-18/h4-9,12-13,15,18,24H,10-11H2,1-3H3 |
InChI Key |
DXUMWCIVUIPWJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3C(C=NC4=CC=CC=C4N3)C(=O)C2)OC)OC |
Origin of Product |
United States |
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